3-Bromo-4-chlorotoluene

Übersicht

Beschreibung

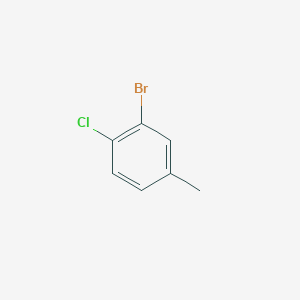

3-Bromo-4-chlorotoluene: is an organic compound with the molecular formula C₇H₆BrCl . It is a derivative of toluene, where the methyl group is substituted with bromine and chlorine atoms at the third and fourth positions, respectively. This compound is a colorless liquid and is used as an intermediate in various chemical syntheses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Electrophilic Aromatic Substitution: One common method to synthesize 3-Bromo-4-chlorotoluene involves the electrophilic aromatic substitution of toluene.

Industrial Production Methods: Industrially, the synthesis of this compound can be achieved through a similar multi-step process, often involving the use of catalysts such as iron(III) chloride (FeCl₃) for chlorination and bromination reactions.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates nucleophilic substitution, particularly at positions activated by halogen directing effects.

Reaction with Grignard Reagents

Under palladium catalysis, 3-bromo-4-chlorotoluene reacts with Grignard reagents (e.g., mesitylmagnesium bromide) to form biaryl or fluorene derivatives. Reaction pathways depend on catalyst choice and substituent positions :

| Catalyst | Major Product | Yield (%) | Selectivity (I:III) |

|---|---|---|---|

| Pd₂(dba)₃ + PPh₃ | 2-Chlorobiaryl | 69% | 69:31 |

| Pd(OAc)₂ | 2,4-Dimethylfluorene | >97% | <3:>97 |

Mechanism :

-

Path A : Transmetalation followed by reductive elimination (dominant with phosphine ligands).

-

Path B : Palladium-associated benzyne intermediate (dominant with Pd(OAc)₂) .

Cross-Coupling Reactions

The bromine substituent undergoes selective cross-coupling under Suzuki-Miyaura conditions:

| Reaction Partner | Conditions | Product | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 3-Chloro-4-methylbiphenyl | 85% |

Key Factors :

-

Bromine exhibits higher reactivity than chlorine in oxidative addition to Pd(0) .

-

Steric hindrance from the methyl group directs coupling to the para position relative to chlorine .

Oxidation Reactions

The methyl group undergoes oxidation to carboxylic acid derivatives under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂SO₄, Δ | 3-Bromo-4-chlorobenzoic acid | 72% |

Mechanistic Insight :

Reductive Dehalogenation

Catalytic hydrogenation removes halogens selectively:

| Conditions | Target Halogen | Product | Yield (%) |

|---|---|---|---|

| H₂, Pd/C, EtOH | Bromine | 4-Chlorotoluene | 89% |

| LiAlH₄, THF | Chlorine | 3-Bromotoluene | 65% |

Selectivity :

Electrophilic Aromatic Substitution

Despite deactivation by halogens, limited electrophilic substitution occurs at meta/para positions:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| HNO₃, H₂SO₄ | 50°C, 6h | 3-Bromo-4-chloro-5-nitrotoluene | 34% |

Regioselectivity :

Environmental Degradation

Under UV irradiation in aqueous media, this compound undergoes photolytic cleavage:

| Condition | Half-Life (h) | Major Degradants |

|---|---|---|

| UV (254 nm), H₂O | 12.5 | 4-Chlorobenzoic acid, Br⁻, Cl⁻ |

Pathway :

Stability and Storage

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Bromo-4-chlorotoluene serves as a versatile building block in organic synthesis. It is often used to:

- Synthesize Complex Molecules : The compound can undergo various reactions such as nucleophilic substitutions, allowing for the introduction of different functional groups.

- Develop Pharmaceuticals : It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Synthetic Routes

Common methods for synthesizing derivatives of this compound include:

- Bromination and Chlorination : Selective substitution on the aromatic ring.

- Nucleophilic Substitution Reactions : Using Grignard reagents or organolithium compounds.

Biological Research

Research into the biological activity of this compound has revealed several promising applications:

Antimicrobial Activity

A study evaluated its effectiveness against bacterial strains, yielding the following results:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

| Norfloxacin | Staphylococcus aureus | 16 |

| Norfloxacin | Escherichia coli | 32 |

These findings suggest that while the compound exhibits antimicrobial properties, it is less potent than standard antibiotics like norfloxacin.

Cytotoxicity Studies

The cytotoxic effects were assessed using various cancer cell lines:

| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |

|---|---|---|---|

| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |

| MCF7 | 50.5 ± 8.2 | 35.10 ± 5.5 | 30.00 ± 4.0 |

These results indicate significant cytotoxic potential against prostate and breast cancer cell lines.

Industrial Applications

In industry, this compound is utilized for producing specialty chemicals and materials, including:

- Polymers and Resins : Used as a precursor in the synthesis of various polymeric materials.

- Chemical Intermediates : Important for manufacturing agrochemicals and other fine chemicals.

Study on Prostate Cancer Cells

In a controlled study, the compound was found to induce apoptosis in prostate cancer cells through mechanisms similar to those of conventional chemotherapeutic agents.

Antioxidant Activity Assessment

Research on its antioxidant properties using lipid peroxidation assays indicated moderate activity, suggesting potential therapeutic benefits beyond its antimicrobial and cytotoxic effects.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-chlorotoluene in chemical reactions involves the electrophilic aromatic substitution mechanism. The presence of electron-withdrawing groups (bromine and chlorine) on the aromatic ring influences the reactivity and orientation of further substitutions . The molecular targets and pathways involved depend on the specific reactions and conditions applied.

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-4-chlorotoluene

- 4-Bromo-2-chlorotoluene

- 2-Bromo-1-chloro-4-methylbenzene

Comparison:

- Positional Isomers: The position of the bromine and chlorine atoms in 3-Bromo-4-chlorotoluene makes it unique compared to its positional isomers. This positional difference can significantly affect the compound’s reactivity and the types of reactions it undergoes .

Biologische Aktivität

3-Bromo-4-chlorotoluene (CAS No. 57310-39-1) is a halogenated aromatic compound that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, highlighting its pharmacological properties, toxicity profiles, and potential applications based on recent research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆BrCl |

| Molar Mass | 205.48 g/mol |

| Density | 1.55 g/cm³ |

| Boiling Point | 229.1 °C |

| Flash Point | 104.5 °C |

| Solubility | Moderately soluble |

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, particularly as an intermediate in the synthesis of bioactive compounds. Its derivatives have been studied for their potential as pharmaceuticals, especially in the context of anti-cancer and anti-inflammatory agents.

- Anticancer Activity : Some studies have shown that compounds derived from this compound can inhibit tumor growth in vitro and in vivo. For instance, derivatives have been synthesized that demonstrate selective cytotoxicity against specific cancer cell lines, suggesting a potential for development as targeted cancer therapies .

- Anti-inflammatory Effects : Other derivatives exhibit anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .

Toxicity Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicity:

- Acute Toxicity : The compound is classified as harmful if swallowed and toxic to aquatic organisms, indicating a need for careful handling to prevent environmental contamination .

- Chronic Effects : Long-term exposure studies suggest potential risks including liver and kidney damage, although specific data on chronic exposure to this compound remain limited .

Case Studies

Several case studies illustrate the applications and implications of this compound:

- Synthesis of Anticancer Agents : A notable study involved synthesizing a series of derivatives from this compound that were evaluated for their anticancer properties against human breast cancer cells. The study found that certain derivatives showed significant inhibition of cell proliferation at low micromolar concentrations .

- Environmental Impact Assessment : Research conducted on the environmental effects of this compound highlighted its toxicity to aquatic life, prompting discussions on regulatory measures for its use in industrial applications. This study emphasized the importance of assessing both biological efficacy and environmental safety when developing new compounds .

Eigenschaften

IUPAC Name |

2-bromo-1-chloro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXPTVKKHVOZLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40300899 | |

| Record name | 3-Bromo-4-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57310-39-1 | |

| Record name | 2-Bromo-1-chloro-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57310-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 139876 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057310391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57310-39-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-4-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.